N-(1-Methyl-2-trifluoromethoxy-ethyl)-5-pentafluoroethyl-nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Methyl-2-trifluoromethoxy-ethyl)-5-pentafluoroethyl-nicotinamide is a synthetic compound characterized by its unique structure, which includes both trifluoromethoxy and pentafluoroethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-trifluoromethoxy-ethyl)-5-pentafluoroethyl-nicotinamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the trifluoromethoxy-ethyl intermediate: This step involves the reaction of a suitable starting material with trifluoromethoxy reagents under controlled conditions.
Introduction of the pentafluoroethyl group: This step is achieved through a series of reactions, including halogenation and subsequent substitution reactions.
Coupling with nicotinamide: The final step involves the coupling of the intermediate with nicotinamide under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Methyl-2-trifluoromethoxy-ethyl)-5-pentafluoroethyl-nicotinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethoxy and pentafluoroethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(1-Methyl-2-trifluoromethoxy-ethyl)-5-pentafluoroethyl-nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(1-Methyl-2-trifluoromethoxy-ethyl)-5-pentafluoroethyl-nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester: Known for its anti-inflammatory properties.
6-Chloro-N-(1-methyl-2-trifluoromethoxy-ethyl)-nicotinamide: Another compound with similar structural features.
Uniqueness
N-(1-Methyl-2-trifluoromethoxy-ethyl)-5-pentafluoroethyl-nicotinamide is unique due to the presence of both trifluoromethoxy and pentafluoroethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H10F8N2O2 |
---|---|
Molekulargewicht |
366.21 g/mol |
IUPAC-Name |
5-(1,1,2,2,2-pentafluoroethyl)-N-[1-(trifluoromethoxy)propan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10F8N2O2/c1-6(5-24-12(18,19)20)22-9(23)7-2-8(4-21-3-7)10(13,14)11(15,16)17/h2-4,6H,5H2,1H3,(H,22,23) |
InChI-Schlüssel |
CDPIBRKHXGUFML-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC(F)(F)F)NC(=O)C1=CC(=CN=C1)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.